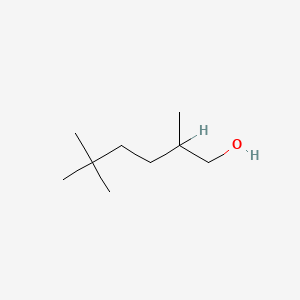2,5,5-Trimethylhexan-1-ol
CAS No.: 85712-03-4
Cat. No.: VC8003688
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85712-03-4 |
|---|---|
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| IUPAC Name | 2,5,5-trimethylhexan-1-ol |
| Standard InChI | InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3 |
| Standard InChI Key | XBNGABCTADSMHF-UHFFFAOYSA-N |
| SMILES | CC(CCC(C)(C)C)CO |
| Canonical SMILES | CC(CCC(C)(C)C)CO |
Introduction
Structural Characteristics and Nomenclature
2,5,5-Trimethylhexan-1-ol (C₉H₂₀O) belongs to the family of branched primary alcohols. Its IUPAC name derives from a hexanol backbone with methyl substituents at the 2nd, 5th, and 5th carbon positions. The molecular structure differs from the well-documented 3,5,5-trimethyl-1-hexanol by the placement of one methyl group on the second carbon rather than the third . This subtle alteration impacts steric hindrance and hydrogen-bonding capacity, factors critical to its solubility and interaction with other molecules.
Key structural parameters include:
-
Molecular formula: C₉H₂₀O
Comparative analysis with 3,5,5-trimethyl-1-hexanol reveals that the 2,5,5 isomer likely exhibits slightly higher volatility due to reduced branching near the hydroxyl group, though experimental confirmation remains pending .
Synthesis and Production Methods
The synthesis of 2,5,5-trimethylhexan-1-ol may follow pathways analogous to those used for its 3,5,5 counterpart, albeit with modified reaction conditions to favor the desired isomer:
Oxo Process Adaptation
Diisobutylene (2,4,4-trimethyl-1-pentene) undergoes hydroformylation to produce aldehydes, which are subsequently hydrogenated to alcohols. Catalyst selection (e.g., cobalt or rhodium complexes) and temperature control (typically 80–120°C) influence regioselectivity, determining the position of methyl groups . For 2,5,5-trimethylhexan-1-ol, adjusting catalyst ligands to favor linear aldehyde formation could promote the target structure.
Grignard Reaction Pathways
Alternative routes involve Grignard reagents reacting with ketones:
-
Reaction: (CH₃)₂CHMgBr + 4-methylpentan-2-one → Intermediate
-
Hydrolysis: Intermediate → 2,5,5-trimethylhexan-1-ol
This method offers precise control over branching but faces scalability challenges due to moisture sensitivity and reagent costs .
Physicochemical Properties
While direct measurements for 2,5,5-trimethylhexan-1-ol are scarce, extrapolated properties from structural analogs include:
The compound’s odor profile, critical for fragrance applications, likely differs from the 3,5,5-isomer’s "grassy, herbal" notes . Theoretical evaluations suggest more pronounced citrus or woody undertones due to altered volatility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume